Isotopic Purity and Mass Shift: Podofilox-d6 vs. Unlabeled Podophyllotoxin
Podofilox-d6 provides a definitive mass shift of +6 Da compared to the unlabeled podophyllotoxin analyte, enabling unambiguous chromatographic and mass spectrometric resolution . This is in contrast to using a structural analog as an internal standard, which can have significant retention time and ionization differences, or using a less-deuterated analog, which may have incomplete isotopic resolution. The product is supplied with a purity of ≥99% for its deuterated forms (d1-d6) [1].
| Evidence Dimension | Mass Difference and Purity for Internal Standard Use |
|---|---|
| Target Compound Data | ≥99% purity; +6 Da mass shift (C22H16D6O8, MW 420.4 g/mol) |
| Comparator Or Baseline | Unlabeled Podophyllotoxin: C22H22O8, MW 414.4 g/mol. Diphenhydramine (IS used in a comparable lignan method) [2]: C17H21NO, MW 255.4 g/mol |
| Quantified Difference | Podofilox-d6 provides a unique +6 Da shift versus the native analyte. Diphenhydramine's mass and structure are completely different. |
| Conditions | LC-MS or GC-MS analysis; as specified on supplier Certificate of Analysis |
Why This Matters
High isotopic purity and a distinct mass shift are prerequisites for a stable isotope-labeled internal standard to ensure no interference with the analyte signal and accurate ratio-based quantification.
- [1] Univ-Bio. Podophyllotoxin-d6 Product Page. Accessed 2026. View Source
- [2] Zhao C, Zhang N, He W, et al. Simultaneous determination of three major lignans in rat plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of Diphylleia sinensis extract. Biomed Chromatogr. 2014;28(4):463-467. View Source
